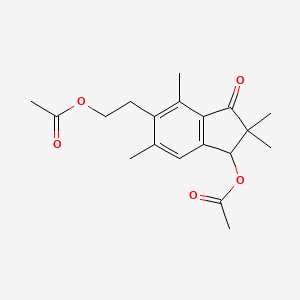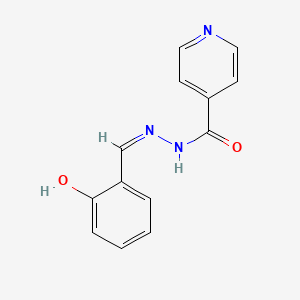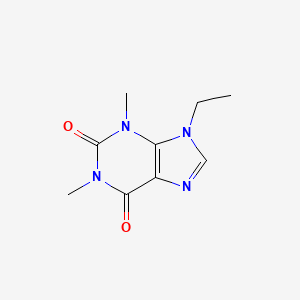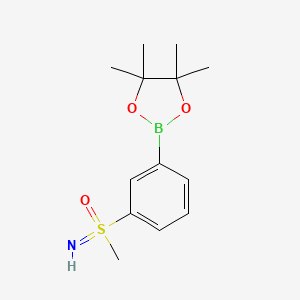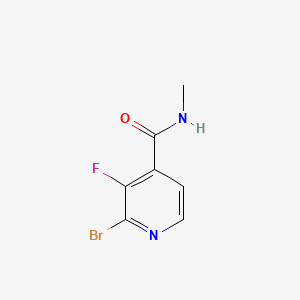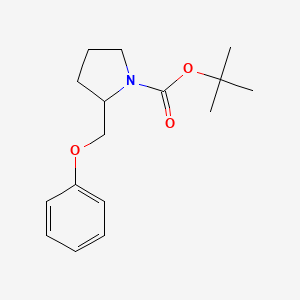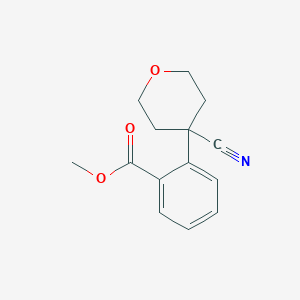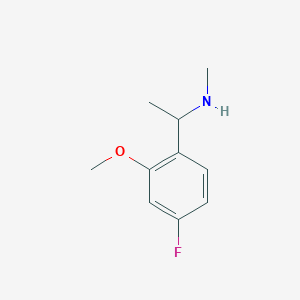
(2-Chloro-3,5-dinitro-1,4-phenylene)bis(methylene) bis(thiocyanate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene is an organic compound characterized by the presence of chloro, dinitro, and thiocyanatomethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene typically involves multiple steps, starting from readily available precursors One common method involves the nitration of 4-chlorobenzene to introduce nitro groups at the 1 and 3 positionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution and nitration reactions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Aplicaciones Científicas De Investigación
4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the thiocyanatomethyl groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-1,3-dinitrobenzene: Lacks the thiocyanatomethyl groups, making it less reactive in certain substitution reactions.
2,4-dinitrochlorobenzene: Similar nitro and chloro groups but different substitution pattern on the benzene ring.
4-chloro-2,5-dinitrobenzene: Similar structure but without the thiocyanatomethyl groups.
Propiedades
Número CAS |
93692-27-4 |
|---|---|
Fórmula molecular |
C10H5ClN4O4S2 |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
[2-chloro-3,5-dinitro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate |
InChI |
InChI=1S/C10H5ClN4O4S2/c11-9-6(2-20-4-12)1-8(14(16)17)7(3-21-5-13)10(9)15(18)19/h1H,2-3H2 |
Clave InChI |
QQGACBGCCWQHFN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1[N+](=O)[O-])CSC#N)[N+](=O)[O-])Cl)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


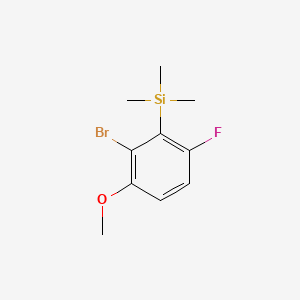
![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)
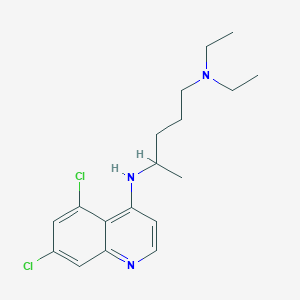
![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)
![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)
